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Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxyquinoline

Cat. No.: B1349136 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-
methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dichloro-6-methoxyquinoline is a halogenated quinoline derivative. The quinoline ring

system is a foundational scaffold in medicinal chemistry, with a wide range of identified

medicinal properties including antiprotozoal, antibacterial, antifungal, and antiviral activities[1].

As a dichlorinated and methoxy-substituted variant, this compound serves as a valuable

intermediate in organic synthesis and a subject of interest for the development of novel

therapeutic agents. This guide provides a comprehensive overview of its core physicochemical

properties, experimental protocols for its synthesis and characterization, and a summary of its

structural features.

Physicochemical Properties
The known physical and chemical properties of 2,4-Dichloro-6-methoxyquinoline are

summarized below. The data is a combination of experimentally determined values and

computational predictions.
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Property Value Source

Molecular Formula C₁₀H₇Cl₂NO [1][2]

Molar Mass 228.07 g/mol [1][2]

Appearance Light yellow to yellow solid [3]

Melting Point 170.5-171.5 °C [3]

Boiling Point 327.9 ± 37.0 °C (Predicted) [2][3]

Density 1.384 ± 0.06 g/cm³ (Predicted) [2][3]

pKa -1.09 ± 0.50 (Predicted) [2][3]

Storage Conditions
Store under inert gas (Nitrogen

or Argon) at 2-8°C
[3]

Experimental Protocols
Detailed experimental procedures are crucial for the replication of scientific findings and for the

further development of related compounds. The following sections detail the synthesis and

structural characterization of 2,4-Dichloro-6-methoxyquinoline.

Synthesis of 2,4-Dichloro-6-methoxyquinoline[3]
This protocol describes a method for synthesizing the title compound from p-anisidine and

malonic acid.

Materials and Equipment:

3-necked round-bottomed flask

Condenser

Stirring bar

Phosphorus (V) chloride oxide (POCl₃)

Malonic acid
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p-Anisidine (p-Aminoanisole)

Crushed ice

Concentrated ammonium hydroxide

Dichloromethane (DCM)

Anhydrous magnesium sulfate

Column chromatography setup (Silica gel)

Eluent: 0-5% ethyl acetate in hexane solution

Procedure:

To a 3-necked round-bottomed flask equipped with a condenser and stirrer, add phosphorus

(V) chloride oxide (40 mL, 1.5 M) and malonic acid (6.244 g, 60.00 mmol).

Add p-Anisidine (9.236 g, 75.00 mmol) in small portions over a 15-minute period while

stirring.

Heat the reaction mixture to reflux and maintain continuous stirring for 5 hours.

After the reaction is complete, cool the mixture to room temperature.

Slowly pour the cooled reaction mixture into 700 mL of crushed ice.

Adjust the pH of the resulting aqueous solution to 10 using concentrated ammonium

hydroxide (approximately 85 mL).

Extract the aqueous phase with dichloromethane. Combine the organic layers.

Dry the combined organic layer over anhydrous magnesium sulfate and then concentrate it

under reduced pressure.

Purify the crude product using column chromatography with an eluent of 0-5% ethyl acetate

in hexane to yield 2,4-dichloro-6-methoxyquinoline as a pale yellow solid (4.7812 g, 35%
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yield).[3]

Synthesis Workflow

Purification Workflow

p-Anisidine + Malonic Acid + POCl₃

Reflux for 5 hours

Quench with Ice & Neutralize (NH₄OH)

Extract with Dichloromethane

Dry over MgSO₄ & Concentrate

Column Chromatography
(0-5% EtOAc/Hexane)

Pure 2,4-Dichloro-6-methoxyquinoline

Click to download full resolution via product page

Synthesis and Purification Workflow for 2,4-Dichloro-6-methoxyquinoline.
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Structural Characterization: Single-Crystal X-ray
Diffraction[1]
The definitive molecular structure and crystal packing were determined by single-crystal X-ray

diffraction.

Experimental Details:

Crystal Data: A suitable crystal of size 0.25 × 0.18 × 0.15 mm was used. The compound

crystallizes in a triclinic system.

Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data

collection with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 290(2) K. A total of 5720

reflections were measured.

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined

using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a

riding model.

The analysis revealed a planar molecule (excluding the methyl hydrogen atoms) with a

maximum deviation of 0.0385 (1) Å. The crystal packing is stabilized by π–π stacking

interactions between inversion-related molecules, with a centroid-to-centroid distance of 3.736

(3) Å.[1]

General Physicochemical Analysis Protocols
While specific experimental details for determining every property of this exact compound are

not published in a single source, the following standard methods are typically employed for

characterization.

Melting Point: Determined using a calibrated melting point apparatus or by Differential

Scanning Calorimetry (DSC), which provides a precise melting endotherm.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. The product

from the synthesis was characterized by thin-film IR spectroscopy, showing νₘₐₓ at 3084,
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3013, and 2982 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the chemical structure, confirming the arrangement of protons and carbons.

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular

weight of the compound.

Solubility: Typically determined by adding a known amount of the compound to a specific

solvent until saturation is reached, followed by quantification of the dissolved solute, often

using UV-Vis spectroscopy or HPLC. The solubility of quinoline derivatives can be pH-

dependent.[4]

Lipophilicity (LogP): Can be determined experimentally using methods like the shake-flask

method with n-octanol and water, or by reversed-phase high-performance liquid

chromatography (RP-HPLC). It is a critical parameter for predicting a drug's ability to cross

cell membranes.[5]

Physicochemical Characterization

Physical Properties Structural Elucidation Chemical Properties

2,4-Dichloro-6-methoxyquinoline

Melting Point (DSC) Appearance (Visual) Solubility (HPLC/UV-Vis) X-ray Crystallography NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry pKa (Potentiometric Titration) LogP (Shake-Flask/HPLC)

Click to download full resolution via product page

Logical Workflow for the Physicochemical Characterization of a Novel Compound.

Biological Context
Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide

array of biological activities.[1][6] While specific signaling pathway interactions for 2,4-
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Dichloro-6-methoxyquinoline are not extensively documented in the public domain, the

general class of quinoline compounds has been shown to exhibit activities such as:

Anticancer: Various quinoline derivatives have been synthesized and evaluated for their

potential as anticancer agents, with some acting as inhibitors of specific enzyme targets like

tyrosine kinases.[6][7]

Antimicrobial: The quinoline scaffold is present in numerous compounds with demonstrated

antibacterial, antifungal, and antiprotozoal properties.[1]

Antiviral: Certain derivatives have shown promise as antiviral agents.[1]

The physicochemical properties outlined in this guide, such as lipophilicity and pKa, are critical

determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism,

and Excretion - ADME), which in turn influences its biological activity and potential as a drug

candidate.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["physicochemical properties of 2,4-Dichloro-6-
methoxyquinoline"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349136#physicochemical-properties-of-2-4-
dichloro-6-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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